Ethyl (+)-cis-Epivincaminate
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Overview
Description
Ethyl (+)-cis-Epivincaminate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is an ester derivative, which means it contains a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. This compound is particularly interesting due to its unique structural properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (+)-cis-Epivincaminate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. A common method involves the reaction of ethyl alcohol with a suitable carboxylic acid under reflux conditions with concentrated sulfuric acid as the catalyst . The reaction mixture is then purified through distillation and separation techniques to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and advanced purification systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (+)-cis-Epivincaminate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride and diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Ethyl (+)-cis-Epivincaminate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl (+)-cis-Epivincaminate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and enhancing cerebral blood flow . The compound may also have antioxidant properties, which contribute to its neuroprotective effects .
Comparison with Similar Compounds
Ethyl (+)-cis-Epivincaminate can be compared with other ester compounds such as ethyl acetate and methyl butyrate . While these compounds share similar structural features, this compound is unique due to its specific biological activities and potential therapeutic applications .
List of Similar Compounds
Ethyl Acetate: Commonly used as a solvent and in the production of various chemicals.
Methyl Butyrate: Known for its fruity aroma and used in flavorings and fragrances.
Ethyl Eicosapentaenoate: An omega-3 fatty acid ester with cardiovascular benefits.
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22-/m1/s1 |
InChI Key |
XRMLLVHAALNSGZ-BAGYTPMASA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OCC)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O |
Origin of Product |
United States |
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